molecular formula C10H11O5- B1228286 3,4,5-Trimethoxybenzoate

3,4,5-Trimethoxybenzoate

Cat. No.: B1228286
M. Wt: 211.19 g/mol
InChI Key: SJSOFNCYXJUNBT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxybenzoate is the conjugate base of 3,4,5-trimethoxybenzoic acid. It is a conjugate base of a 3,4,5-trimethoxybenzoic acid.

Properties

Molecular Formula

C10H11O5-

Molecular Weight

211.19 g/mol

IUPAC Name

3,4,5-trimethoxybenzoate

InChI

InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)/p-1

InChI Key

SJSOFNCYXJUNBT-UHFFFAOYSA-M

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-hydroxy-4-(6-methoxy-2-naphthyl)butane (1.15 g: 0.005 mole) in toluene (45 ml) containing dry pyridine (3 ml) was added 3,4,5-trimethoxy-benzoyl chloride, prepared from the corresponding acid (1.06 g: 0.005 mole) and oxalyl chloride (1 ml). After standing for 48 hours at room temperature, the resulting mixture was added to water and extracted with ether. The organic extract was washed twice with water, dried (Na2SO4) and concentrated. The crude oil was chromatographed on alumina (100 g) using 10% ethereal hexane as eluant to afford the 3,4,5-trimethoxybenzoate of 2-hydroxy-4-(6-methoxy-2-naphthyl)butane as a pale yellow oil
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Trimethoxybenzoate
Reactant of Route 2
3,4,5-Trimethoxybenzoate
Reactant of Route 3
3,4,5-Trimethoxybenzoate
Reactant of Route 4
3,4,5-Trimethoxybenzoate
Reactant of Route 5
3,4,5-Trimethoxybenzoate
Reactant of Route 6
Reactant of Route 6
3,4,5-Trimethoxybenzoate

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